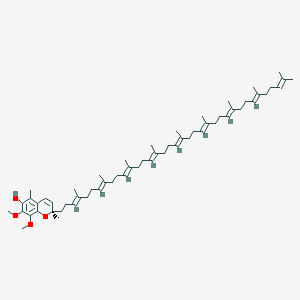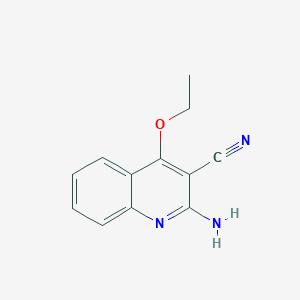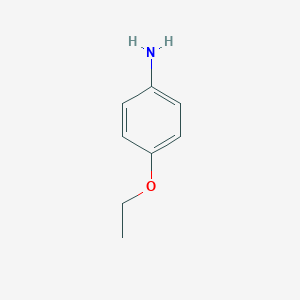
Sigmoidin J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sigmoidin J is a natural product that belongs to the class of polyketides. It is extracted from the marine bacterium Serratia sp. and has been found to possess several biological activities. The compound has gained attention due to its potential applications in the field of medicine and biotechnology.
Applications De Recherche Scientifique
Antioxidant, Prooxidant, and Cytotoxic Activity
Sigmoidin A, a derivative of Sigmoidin J, exhibits notable antioxidant, antimicrobial, and anti-inflammatory activities. It also demonstrates prooxidant-induced cytotoxicity in cancer cells, which suggests its potential in cancer therapy. Sigmoidin A and eriodictyol can cause DNA damage in the presence of Cu(II) ions, indicating a prooxidative mechanism. Interestingly, Sigmoidin A is significantly more cytotoxic to cancer cells than eriodictyol, hinting at its unique properties in inducing cell death through prooxidative mechanisms (Habtemariam & Dagne, 2010).
Anti-inflammatory Activities
Sigmoidin A and B, isolated from Erythrina sigmoidea, have been studied for their anti-inflammatory properties. These compounds are effective in scavenging free radicals and selectively inhibiting 5-lipoxygenase, a key enzyme in inflammation. They also demonstrate significant effectiveness in experimental models of inflammation, such as mouse paw oedema and ear inflammation tests, revealing their potential as anti-inflammatory agents (Njamen et al., 2004).
Antibacterial Potency
Sigmoidin L, another derivative, has shown significant antibacterial potency against Staphylococcus aureus and Proteus vulgaris in vitro. This suggests its potential use in treating bacterial infections (Kouam et al., 2007).
Controlled Drug Release Optimization
The Gompertz modeling approach, which is sigmoid in shape, is applied for estimating controlled drug release. This is relevant in reducing side effects in clinical applications. An optimized Gompertz function has been used to evaluate controlled drug release properties, indicating a potential area of research for Sigmoidin J derivatives in drug delivery systems (Choe & Woo, 2014).
Propriétés
Numéro CAS |
157999-01-4 |
|---|---|
Nom du produit |
Sigmoidin J |
Formule moléculaire |
C22H24O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-hydroxy-2,5-dimethoxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O6/c1-12(2)5-6-13-7-15-20(9-17(13)23)28-11-16(22(15)25)14-8-21(27-4)18(24)10-19(14)26-3/h5,7-10,16,23-24H,6,11H2,1-4H3 |
Clé InChI |
PJPGKXVYTQIUKG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C |
Synonymes |
sigmoidin J |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



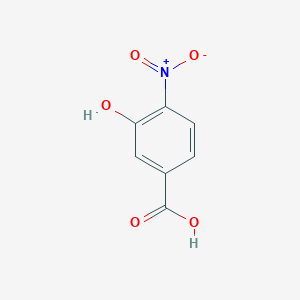
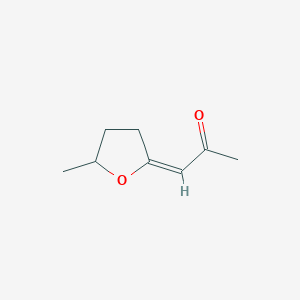
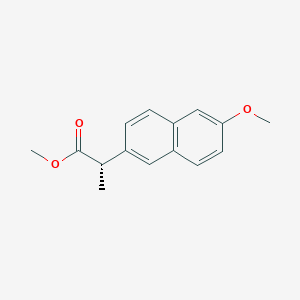
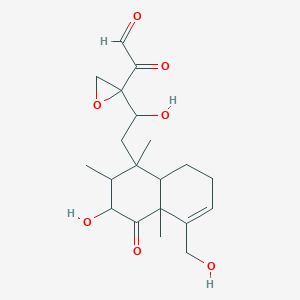
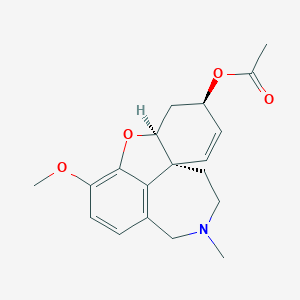
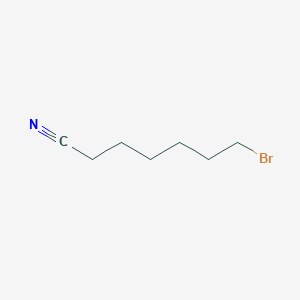
![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
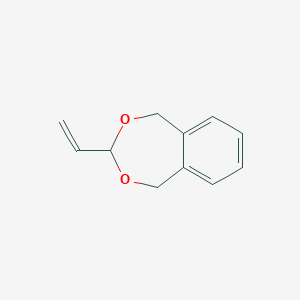
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
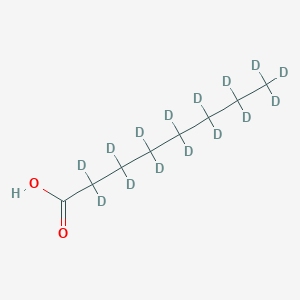
![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)
